8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid
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Overview
Description
8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring, with a nitro group at the 8th position and a carboxylic acid group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-8-nitrotetrazolo[1,5-a]pyridine with suitable reagents to introduce the carboxylic acid group . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted tetrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 8-nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
6-Bromo-8-nitrotetrazolo[1,5-a]pyridine: Similar structure but with a bromine atom instead of a carboxylic acid group.
8-Nitrotetrazolo[1,5-a]pyridine: Lacks the carboxylic acid group, making it less versatile in terms of chemical reactivity.
Uniqueness: 8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
7477-11-4 |
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Molecular Formula |
C6H3N5O4 |
Molecular Weight |
209.12 g/mol |
IUPAC Name |
8-nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C6H3N5O4/c12-6(13)3-1-4(11(14)15)5-7-8-9-10(5)2-3/h1-2H,(H,12,13) |
InChI Key |
CMGLPEMDETYVDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=NN2C=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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